molecular formula C18H29NO2 B4744385 N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide

N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide

Cat. No.: B4744385
M. Wt: 291.4 g/mol
InChI Key: WJZKOCZHKJTMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide, also known as APTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. APTF is a derivative of the adamantane family of compounds, which have been extensively studied for their unique physicochemical properties and biological activities.

Mechanism of Action

The exact mechanism of action of N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide is not fully understood, but studies have shown that it interacts with various targets in the body, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of certain receptors, such as the adenosine A3 receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. Studies have demonstrated that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide is its potent biological activity, which makes it a valuable tool for studying various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the mechanisms of action of this compound, which can provide insights into the development of new therapeutic strategies. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.

Scientific Research Applications

N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have demonstrated that this compound exhibits potent antiviral, antitumor, and anti-inflammatory activities. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-2-16(19-17(20)15-4-3-5-21-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-16H,2-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKOCZHKJTMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide
Reactant of Route 6
N-[1-(1-adamantyl)propyl]tetrahydro-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.